N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a complex organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl group, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of appropriate amines with succinic anhydride to form the pyrrolidinone ring.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanide salts for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or nitriles.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The cyclopropyl group provides structural rigidity, enhancing binding affinity to target molecules. The pyrrolidinyl moiety can interact with biological receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide
- **N-(1-cyano-1-cyclopropylethyl)-2-{cyclopropyl[(thiophen-2-yl)methyl]amino}acetamide
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its electrophilic properties, while the cyclopropyl group provides structural stability. The pyrrolidinyl moiety allows for specific interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(12-19,15-7-8-15)20-17(23)14-5-2-4-13(10-14)11-21-9-3-6-16(21)22/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSEPMGWCWHEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)C2=CC=CC(=C2)CN3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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